3-(Methylthio)propylamine hydrochloride

CAS No.: 2419-62-7

Cat. No.: VC7961603

Molecular Formula: C4H12ClNS

Molecular Weight: 141.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2419-62-7 |

|---|---|

| Molecular Formula | C4H12ClNS |

| Molecular Weight | 141.66 g/mol |

| IUPAC Name | 3-methylsulfanylpropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C4H11NS.ClH/c1-6-4-2-3-5;/h2-5H2,1H3;1H |

| Standard InChI Key | IVIWAULGWRJMTD-UHFFFAOYSA-N |

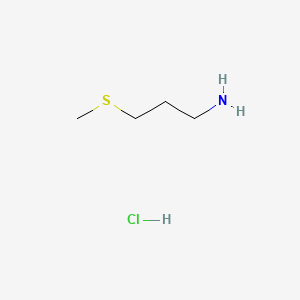

| SMILES | CSCCCN.Cl |

| Canonical SMILES | CSCCCN.Cl |

Introduction

Chemical Structure and Nomenclature

3-(Methylthio)propylamine hydrochloride consists of a three-carbon propylamine backbone with a methylthio (-S-CH₃) group at the terminal carbon, forming a hydrochloride salt. Its molecular formula is C₄H₁₂ClNS, with a molecular weight of 141.66 g/mol . The compound’s IUPAC name is 3-methylsulfanylpropan-1-amine hydrochloride, and it is alternatively termed 3-(Methylmercapto)propylamine hydrochloride or 3-Aminopropyl methyl sulfide hydrochloride .

Structural Features

-

Backbone: A propylamine chain (NH₂-CH₂-CH₂-CH₂-).

-

Functional Groups: A methylthio group (-S-CH₃) at the third carbon and a protonated amine (-NH₃⁺) forming a salt with chloride (Cl⁻) .

-

Chirality: The compound lacks chiral centers, rendering it achiral .

Synthesis and Industrial Production

Route 1: Nucleophilic Substitution

A common method involves reacting 3-chloropropylamine hydrochloride with sodium methylthiolate in ethanol under reflux conditions:

This route achieves yields exceeding 90% and is scalable for industrial production .

Route 2: Patent-Based Synthesis

A patent (CN102503849B) outlines a multi-step process starting with 3-chloropropylamine hydrochloride and methacrylic anhydride, followed by phthalimide protection, hydrazinolysis, and final hydrochlorination . Key steps include:

-

Acylation: Formation of N-(3-chloropropyl)methacrylamide using methacrylic anhydride .

-

Phthalimide Coupling: Reaction with potassium phthalimide to introduce protective groups .

-

Deprotection: Hydrazinolysis to yield the free amine, followed by HCl treatment to form the hydrochloride salt .

Industrial Optimization

Industrial processes prioritize cost efficiency and purity. The use of sodium hydroxide or potassium carbonate as bases and toluene or tetrahydrofuran (THF) as solvents ensures high yields (≥92%) .

Physicochemical Properties

Physical Properties

| Property | Value | Source |

|---|---|---|

| Density (25°C) | 0.938 g/mL | |

| Boiling Point (free base) | 169°C (lit.) | |

| Refractive Index (n₂₀/D) | 1.489–1.495 | |

| Solubility | Insoluble in water; soluble in ethanol, THF | |

| Flash Point | 62°C |

Spectral Data

-

¹H NMR (CDCl₃): δ 1.56 (q, 2H, J=6.3 Hz, CH₂), 1.90 (s, 3H, CH₃), 2.45 (t, 2H, SCH₂), 3.10 (t, 2H, NH₂CH₂) .

-

IR (ATR): Peaks at 3300 cm⁻¹ (N-H stretch), 2550 cm⁻¹ (S-H stretch), and 1450 cm⁻¹ (C-N bend) .

Chemical Reactivity

Oxidation Reactions

The methylthio group undergoes oxidation with hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones:

Reduction Reactions

Reduction with lithium aluminum hydride (LiAlH₄) converts the thioether to a thiol:

Substitution Reactions

The amine group participates in nucleophilic substitution, enabling the synthesis of derivatives like N-alkylated propylamines .

Biological Activity and Applications

Antioxidant Properties

3-(Methylthio)propylamine hydrochloride exhibits radical-scavenging activity due to synergism between its amine and methylthio groups. In soybean and palm oils (100 ppm concentration), it demonstrated a protection factor of 1.08–1.10, comparable to methionine:

| Oil Type | Compound | Protection Factor |

|---|---|---|

| Soybean Oil | Methionine | 1.05 |

| Soybean Oil | 3-(Methylthio)propylamine | 1.08 |

| Palm Oil | Methionine | 1.11 |

| Palm Oil | 3-(Methylthio)propylamine | 1.10 |

Industrial and Material Science Applications

OLED Technology

The compound serves as a dopant in organic light-emitting diodes (OLEDs), improving electron transport efficiency due to its sulfur-based electron-donating properties .

Nanomaterials

In mesoporous silica synthesis, it acts as a structure-directing agent, facilitating pore formation with diameters of 2–5 nm.

Coordination Chemistry

3-(Methylthio)propylamine forms stable complexes with transition metals like rhodium(III), used in catalytic systems for hydrogenation reactions .

Comparison with Analogues

| Compound | Key Difference | Reactivity/Bioactivity |

|---|---|---|

| 3-(Methylsulfanyl)propylamine | Lacks hydrochloride salt | Lower solubility in polar solvents |

| 3-Aminopropane-1-thiol | Thiol (-SH) instead of thioether | Higher oxidative instability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume